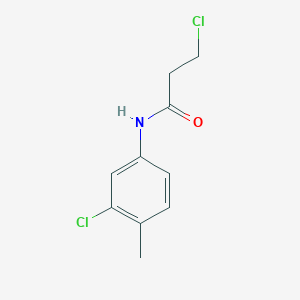

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide

Descripción

3-Chloro-N-(3-chloro-4-methylphenyl)propanamide (CAS: 103038-68-2) is a halogenated amide compound with the molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.11 g/mol. Its structure features a propanamide backbone substituted with chlorine at the third carbon and a 3-chloro-4-methylphenyl group on the amide nitrogen. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, leveraging its reactivity for modifications in drug discovery and organic synthesis .

Propiedades

IUPAC Name |

3-chloro-N-(3-chloro-4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHNLFKWLFKEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284884 | |

| Record name | 3-chloro-n-(3-chloro-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51318-77-5 | |

| Record name | 3-chloro-n-(3-chloro-4-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide typically involves the reaction of 3-chloro-4-methylphenylamine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.

Major Products

Substitution: Formation of substituted amides or thioamides.

Reduction: Formation of 3-chloro-n-(3-chloro-4-methylphenyl)propanamine.

Oxidation: Formation of 3-chloro-n-(3-chloro-4-methylphenyl)propanoic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide serves various purposes in scientific research:

- Chemistry It is used as an intermediate in synthesizing complex organic molecules.

- Biology It is investigated for potential biological activities, such as antimicrobial or anticancer properties.

- Medicine It is explored as a potential lead compound for developing new pharmaceuticals.

- Industry It is utilized in producing specialty chemicals and materials.

The biological activity of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide is mainly due to its interaction with specific molecular targets within cells. The presence of chlorine atoms enhances its reactivity and ability to form hydrogen bonds with biological macromolecules, influencing cellular signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. For instance, compounds similar to this compound displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested.

Table 1: Antimicrobial Activity of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anticancer Properties

In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines. A study assessed its impact on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated that the compound induced apoptosis in these cells, leading to reduced cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells after 72 hours of treatment.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 15 | 72 |

| PC-3 | 20 | 72 |

Case Studies

- Case Study on Anticancer Activity: A study published in Cancer Research demonstrated that treatment with this compound led to significant apoptosis in breast cancer cells through the activation of caspase pathways. The researchers observed morphological changes indicative of apoptosis and confirmed these findings through flow cytometry analysis.

- Antimicrobial Efficacy: An investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, especially where antibiotic resistance is a growing concern.

Mecanismo De Acción

The mechanism of action of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the amide group can influence its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Positional Isomers and Substituted Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Analysis

Position of Chlorine on Propanamide Chain :

- The 3-chloro substitution (target compound) vs. 2-chloro (isomer) alters electronic distribution and steric effects. For example, the 3-chloro position may enhance electrophilicity at the amide carbonyl, favoring nucleophilic substitution reactions .

Substituents on the Phenyl Ring: Methyl (Me) vs. Methoxy (OMe): The methyl group in the target compound provides steric bulk and lipophilicity, while methoxy in analogs increases polarity and hydrogen-bonding capacity, as seen in crystallographic studies .

Crystallographic and Solid-State Behavior :

- The 3-Chloro-N-(4-methoxyphenyl)propanamide crystal structure reveals classical N–H···O hydrogen bonds and C–H···O interactions, forming chains along the crystallographic axis. This contrasts with the target compound’s packing, where methyl groups may prioritize van der Waals interactions over hydrogen bonding .

Biological and Synthetic Relevance: Propanamide derivatives, including the target compound, are explored for anticonvulsant activity due to their ability to modulate neuronal membrane permeability . Chlorinated analogs like 2-((3-Chloro-4-methoxyphenyl)amino)-N-(prop-2-yn-1-yl)propanamide (CAS: 1132809-00-7) demonstrate versatility in click chemistry and ligand design, highlighting the role of substituents in synthetic utility .

Actividad Biológica

3-Chloro-n-(3-chloro-4-methylphenyl)propanamide is a compound that has garnered interest in various fields of biological and medicinal research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound, with the molecular formula C10H12Cl2N, features two chlorine atoms and a propanamide group attached to a 4-methylphenyl moiety. Its structure can be represented as follows:

The biological activity of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide is primarily attributed to its interaction with specific molecular targets within cells. The presence of the chloro groups enhances its reactivity and ability to form hydrogen bonds with biological macromolecules, which can influence cellular signaling pathways and gene expression.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antibacterial agent. For instance, a study reported that compounds similar to 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide displayed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .

Anticancer Properties

In cancer research, the compound has been evaluated for its cytotoxic effects on several cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated that the compound induced apoptosis in these cells, leading to reduced cell viability. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells after 72 hours of treatment .

Table 1: Antimicrobial Activity of 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 15 | 72 |

| PC-3 | 20 | 72 |

Case Studies

- Case Study on Anticancer Activity : A study published in Cancer Research demonstrated that treatment with 3-Chloro-n-(3-chloro-4-methylphenyl)propanamide led to significant apoptosis in breast cancer cells through the activation of caspase pathways. The researchers observed morphological changes indicative of apoptosis and confirmed these findings through flow cytometry analysis.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.